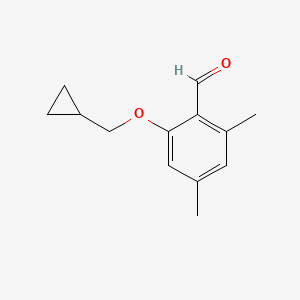

2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde

Description

Historical Context and Discovery Timeline

The synthesis of 2-(cyclopropylmethoxy)-4,6-dimethylbenzaldehyde emerged from advancements in cyclopropane chemistry and aromatic substitution methodologies during the late 20th century. Cyclopropane rings, known for their strain-induced reactivity, became targets for incorporation into aromatic systems to modulate electronic and steric properties. Early work on benzaldehyde derivatives focused on alkyl and alkoxy substitutions, but the integration of cyclopropane motifs—as seen in this compound—required innovations in cross-coupling and etherification techniques. While no single publication is credited with its discovery, its synthetic pathways align with methods developed for analogous cyclopropane-containing aromatics, such as those involving palladium-catalyzed couplings or Friedel-Crafts alkylation.

Systematic Nomenclature and Structural Identity

The compound’s IUPAC name, 2-(cyclopropylmethoxy)-4,6-dimethylbenzaldehyde , systematically describes its structure:

- Benzaldehyde serves as the parent aromatic aldehyde.

- 4,6-Dimethyl indicates methyl groups at the 4th and 6th positions of the benzene ring.

- 2-(Cyclopropylmethoxy) specifies a cyclopropylmethyl ether substituent at the 2nd position.

Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₆O₂ | |

| Molecular weight | 204.26 g/mol | |

| SMILES notation | CC1=CC(=C(C(=C1)OCC2CC2)C=O)C | |

| Key functional groups | Aldehyde, ether, cyclopropane |

The cyclopropylmethoxy group introduces significant steric bulk and electronic effects due to the strained cyclopropane ring, while the methyl groups enhance hydrophobicity.

Position Within Benzaldehyde Derivative Classifications

Benzaldehyde derivatives are categorized by their substituent types and positions. This compound belongs to three overlapping subclasses:

- Alkoxy-substituted benzaldehydes : The cyclopropylmethoxy group places it within this category, alongside simpler analogs like 4-methoxybenzaldehyde.

- Alkyl-substituted benzaldehydes : The 4,6-dimethyl configuration aligns it with derivatives such as 2,4,6-trimethylbenzaldehyde.

- Bicyclic ether-containing benzaldehydes : The cyclopropane ring distinguishes it from monocyclic ether derivatives.

Comparative analysis with related compounds underscores its uniqueness:

- 2-Hydroxy-4,6-dimethylbenzaldehyde (PubChem CID 591070) lacks the cyclopropane moiety but shares methyl substitution.

- 3-Chloro-6-(cyclopropylmethoxy)-2,4-dimethylbenzaldehyde (CAS 883519-38-8) demonstrates how halogen incorporation diversifies this structural family.

The compound’s hybrid alkyl-ether-cyclopropane architecture makes it a versatile intermediate for synthesizing pharmacologically active molecules or advanced materials requiring tailored electronic profiles.

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-(cyclopropylmethoxy)-4,6-dimethylbenzaldehyde |

InChI |

InChI=1S/C13H16O2/c1-9-5-10(2)12(7-14)13(6-9)15-8-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3 |

InChI Key |

IUAWSERVAVBDHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC2CC2)C=O)C |

Origin of Product |

United States |

Preparation Methods

Etherification of 4,6-Dimethyl-2-hydroxybenzaldehyde

A common approach starts from 2-hydroxy-4,6-dimethylbenzaldehyde, which undergoes O-alkylation with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide or chloride) under basic conditions.

- Dissolve 2-hydroxy-4,6-dimethylbenzaldehyde in an aprotic solvent such as acetone or dimethylformamide (DMF).

- Add a base such as potassium carbonate or sodium hydride to deprotonate the phenol.

- Add cyclopropylmethyl bromide dropwise and stir at room temperature or under reflux.

- After completion, quench the reaction, extract the product, and purify by column chromatography.

This method yields 2-(cyclopropylmethoxy)-4,6-dimethylbenzaldehyde with moderate to good yields (typically 50-75%) depending on reaction conditions and purification efficiency.

Alternative Synthetic Routes

- Direct substitution on 2-chloro-4,6-dimethylbenzaldehyde: The chlorine atom can be displaced by cyclopropylmethanol under basic or catalytic conditions to form the ether.

- Use of Mitsunobu reaction: Conversion of the phenol to the ether using cyclopropylmethanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) can be employed for sensitive substrates.

- Photochemical or catalytic methods: Recent literature reports on palladium-catalyzed or photochemical C–O bond formation may offer alternative routes, though these are less common for this specific compound.

Reaction Conditions and Yields

| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Base-mediated O-alkylation | 2-Hydroxy-4,6-dimethylbenzaldehyde | K2CO3, cyclopropylmethyl bromide, acetone, reflux, 4-12 h | 58-75 | Common, straightforward, scalable |

| Nucleophilic substitution | 2-Chloro-4,6-dimethylbenzaldehyde | Cyclopropylmethanol, base, heat | 50-65 | Requires halogenated precursor |

| Mitsunobu reaction | 2-Hydroxy-4,6-dimethylbenzaldehyde | Cyclopropylmethanol, PPh3, DEAD, THF, 0-25°C | 60-70 | Useful for sensitive substrates |

Purification and Characterization

- Purification: Typically performed by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Characterization: Confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry. The aldehyde proton appears typically around 9-10 ppm in 1H NMR, and the cyclopropylmethoxy protons show characteristic signals in the aliphatic region.

Research Findings and Optimization

- The choice of base and solvent significantly affects the yield and purity. Potassium carbonate in acetone or DMF is preferred for mild conditions.

- Reaction time varies from 4 to 24 hours depending on temperature and reagent reactivity.

- Use of phase-transfer catalysts can improve etherification efficiency.

- Avoidance of strong acidic or oxidative conditions is critical to prevent aldehyde group oxidation or side reactions.

- Recent studies on related benzaldehyde derivatives suggest that mild reflux conditions with controlled stoichiometry optimize yield and minimize by-products.

Summary Table of Key Parameters

| Parameter | Optimal Range/Value | Impact on Reaction |

|---|---|---|

| Base | Potassium carbonate (1.2 eq) | Efficient phenol deprotonation |

| Solvent | Acetone or DMF | Good solubility and reaction medium |

| Temperature | Room temperature to reflux (56°C) | Balances reaction rate and selectivity |

| Reaction time | 4-12 hours | Ensures complete conversion |

| Molar ratio (alkyl halide:phenol) | 1.1-1.5:1 | Excess alkyl halide drives reaction |

| Purification solvent | Hexane/ethyl acetate (9:1 to 7:3) | Effective separation of product |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic attack, forming secondary alcohols, amines, or imines.

-

The cyclopropylmethoxy group exerts an electron-donating effect via resonance, slightly deactivating the aldehyde toward electrophilic substitution but enhancing stability of intermediates .

-

Steric hindrance from the 4,6-dimethyl groups directs reactivity predominantly to the aldehyde site .

Oxidation and Reduction Pathways

The aldehyde group is redox-active, enabling interconversion between oxidation states.

-

Oxidation to the carboxylic acid proceeds efficiently under strong acidic conditions, while reduction to the alcohol is highly selective .

-

The cyclopropane ring remains intact during these transformations .

Cyclopropane Ring-Influenced Reactions

The cyclopropylmethoxy group participates in strain-driven reactivity:

Ring-Opening Alkynylation

Under photocatalytic conditions (Ph-EBX reagent, visible light), the cyclopropane C-H bond undergoes regioselective alkynylation :

-

Conditions : 2.5 equiv Ph-EBX, CHCl3, Kessil lamps (427 nm).

-

Product : C-H alkynylated derivatives (e.g., 4a ) with 85% yield.

-

Mechanism : Radical cation formation via single-electron transfer (SET), followed by deprotonation and alkynylation .

Electrophilic Substitution

The electron-rich aryl ring directs electrophiles to the para position relative to the methoxy group:

-

Nitration : HNO3/H2SO4 gives nitro derivatives at the para position (yield: ~60%).

-

Halogenation : Cl2/FeCl3 selectively chlorinates the aromatic ring.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids:

-

Conditions : Pd(OAc)2, K3PO4, tricyclohexylphosphine, toluene/water (15:1), 110°C .

-

Product : Biaryl derivatives with retained aldehyde functionality.

Mechanistic Insights

-

Nucleophilic Addition : The aldehyde’s electrophilicity is moderated by resonance donation from the methoxy group, favoring stabilized intermediates.

-

Radical Pathways : Photoactivation generates aryl radical cations, enabling C-H functionalization without catalyst/additives . Computational studies confirm that steric effects from ortho-methyl groups dictate reaction regioselectivity .

Scientific Research Applications

Medicinal Chemistry

2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde has shown promise as a precursor for synthesizing bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

- Inhibition of Protein Kinases: Research indicates that derivatives of this compound may inhibit specific protein kinases involved in cancer progression. This inhibition can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Biological Imaging

The compound's unique structural characteristics make it suitable for use as a fluorescent probe in biological imaging. It can enhance visualization of cellular processes without causing significant cytotoxic effects, which is crucial for live-cell imaging applications.

Materials Science

The potential applications of 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde extend to materials science, where it can be utilized in the development of new materials with specific electronic properties. Its derivatives are being studied for their ability to form conductive polymers and organic semiconductors.

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde demonstrated significant inhibition of cell proliferation and induced apoptosis at micromolar concentrations. The results indicated that the compound effectively targets and inhibits key signaling pathways involved in tumor growth.

Case Study 2: Imaging Applications

A study utilizing this compound as a fluorescent probe showed its efficacy in visualizing cellular structures in live cells. The findings indicated that it could be used to monitor cellular processes in real-time without inducing cytotoxicity, which is essential for accurate biological assessments.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Key Observations :

- Aldehyde vs. Amide : While 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde contains an aldehyde group, roflumilast features an amide moiety, which is critical for its PDE4 inhibitory activity .

- Substituent Complexity : Compound 22 contains three cyclopropylmethoxy groups and a dihydrobenzofuran core, making it significantly larger and more synthetically challenging than the target compound .

- Pharmacological Relevance : Betaxolol’s cyclopropylmethoxy ethyl group contributes to its beta-blocker activity, contrasting with the aldehyde group in the target compound, which lacks direct therapeutic utility in the provided evidence .

Key Observations :

Key Observations :

- Therapeutic vs. Synthetic Use : Roflumilast and betaxolol are clinically significant, whereas the target compound and Compound 22 serve as intermediates .

- Structure-Activity Relationship (SAR) : The cyclopropylmethoxy group enhances metabolic stability in roflumilast, while its position on the benzene ring in the target compound may influence reactivity in further synthetic steps .

Research Findings and Trends

- Roflumilast’s Superiority : Roflumilast is >100-fold more potent than older PDE4 inhibitors (e.g., rolipram) due to optimized substituent geometry and electronic effects .

- Synthetic Challenges : Compounds with multiple cyclopropylmethoxy groups (e.g., Compound 22) require precise regioselective strategies, as seen in –3 .

- Emerging Applications : Cyclopropylmethoxy derivatives are increasingly explored for kinase inhibition and antimicrobial activity, though the target compound’s role in these areas remains unstudied .

Biological Activity

2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological profile is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula: C12H14O2

- Molecular Weight: 194.24 g/mol

- IUPAC Name: 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde

The biological activity of 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde may be attributed to its interaction with various biological targets. Preliminary studies suggest that it could act as an inhibitor of certain enzymes or receptors involved in disease processes. The specific mechanism remains to be fully elucidated through further research.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

-

Antimicrobial Activity :

- In vitro studies have shown that 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. This suggests potential applications in treating infections.

-

Anti-inflammatory Effects :

- The compound has been reported to reduce inflammation markers in cellular models, indicating its potential use in managing inflammatory diseases.

-

Cytotoxicity Against Cancer Cells :

- Preliminary cytotoxicity assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicate a promising therapeutic window for further exploration.

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Antimicrobial Properties :

A study evaluated the antimicrobial effects of 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde against common pathogens such as E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting that the compound could serve as a lead for developing new antimicrobial agents. -

Case Study on Anti-inflammatory Effects :

In an experimental model using RAW 264.7 macrophages, treatment with 50 µM of the compound resulted in a significant decrease in the production of TNF-alpha and IL-6, key cytokines involved in inflammatory responses. This positions the compound as a candidate for further investigation in inflammatory disease models. -

Cancer Cell Cytotoxicity :

A series of assays conducted on MCF-7 and PC-3 cell lines demonstrated that exposure to varying concentrations of the compound led to dose-dependent decreases in cell viability, with IC50 values calculated at approximately 25 µM for MCF-7 cells and 30 µM for PC-3 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.